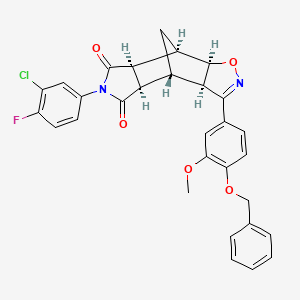

C30H24ClFN2O5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H24ClFN2O5 |

|---|---|

Molecular Weight |

547.0 g/mol |

IUPAC Name |

(1R,2R,6R,7R,8R,12S)-10-(3-chloro-4-fluorophenyl)-5-(3-methoxy-4-phenylmethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |

InChI |

InChI=1S/C30H24ClFN2O5/c1-37-23-11-16(7-10-22(23)38-14-15-5-3-2-4-6-15)27-26-18-13-19(28(26)39-33-27)25-24(18)29(35)34(30(25)36)17-8-9-21(32)20(31)12-17/h2-12,18-19,24-26,28H,13-14H2,1H3/t18-,19+,24+,25-,26+,28+/m0/s1 |

InChI Key |

MXCJZYGDZRCJJF-HGCBBKDXSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=NO[C@H]3[C@@H]2[C@H]4C[C@@H]3[C@H]5[C@@H]4C(=O)N(C5=O)C6=CC(=C(C=C6)F)Cl)OCC7=CC=CC=C7 |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC(=C(C=C6)F)Cl)OCC7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

A Methodological Approach to the Structural Elucidation of Novel Compound C30H24ClFN2O5

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and structural characterization of novel chemical entities are foundational to progress in chemical and pharmaceutical sciences. This technical guide outlines a comprehensive, hypothetical workflow for the structural elucidation of a newly synthesized or isolated compound with the molecular formula C30H24ClFN2O5. As this specific chemical formula does not correspond to a known structure in publicly accessible databases as of the date of this publication, this document serves as a methodological blueprint. It details the application of modern analytical techniques, including elemental analysis, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Detailed experimental protocols, data interpretation strategies, and illustrative diagrams are provided to guide researchers through the logical process of piecing together the molecular architecture of a novel compound.

Introduction

The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structural elucidation, is a critical step in chemical research and drug development.[1][2] It allows for the understanding of a compound's physical and chemical properties, its mechanism of action, and its potential for therapeutic applications. This guide presents a systematic approach to elucidating the structure of a novel organic compound with the elemental composition this compound. The strategy involves a multi-pronged analytical approach, where each technique provides a unique piece of the structural puzzle.

Initial Characterization and Elemental Composition

The first step in characterizing an unknown compound is to determine its elemental composition and molecular formula.

Experimental Protocol: Elemental Analysis

Elemental analysis is a destructive method used to determine the mass percentages of the elements present in a compound.[1][3]

-

Instrumentation: A modern CHN elemental analyzer is used for carbon, hydrogen, and nitrogen analysis. Halogen (Cl, F) content is determined by combustion and subsequent ion chromatography or titration. Oxygen is typically determined by difference.

-

Procedure:

-

A precisely weighed sample of the purified compound (1-3 mg) is combusted at a high temperature (typically 900-1200°C) in a stream of oxygen.

-

The combustion products (CO2, H2O, N2) are passed through a series of traps and columns to separate them.

-

The amount of each gas is quantified using thermal conductivity, infrared, or other detectors.

-

For halogen analysis, the sample is combusted, and the resulting hydrogen halides are trapped in a solution and analyzed.

-

-

Data Analysis: The mass of each element is used to calculate its percentage in the sample, which is then used to determine the empirical formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] High-resolution mass spectrometry can determine the molecular weight with high precision, allowing for the determination of the molecular formula.[1]

-

Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Procedure:

-

A dilute solution of the sample is introduced into the ESI source, where it is nebulized and ionized to produce charged molecules.

-

The ions are then guided into the mass analyzer, where their m/z ratios are measured.

-

-

Data Analysis: The high-resolution m/z value of the molecular ion peak is used to calculate the exact molecular formula using specialized software that compares the measured mass to the theoretical masses of possible elemental compositions.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from elemental analysis and HRMS for this compound.

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 63.55 | 63.51 |

| Hydrogen (H) | 4.27 | 4.29 |

| Chlorine (Cl) | 6.25 | 6.22 |

| Fluorine (F) | 3.35 | 3.38 |

| Nitrogen (N) | 4.94 | 4.91 |

| Oxygen (O) | 14.11 | 14.21 (by difference) |

Table 1: Elemental Analysis Data for this compound.

| Parameter | Value |

| Molecular Formula | This compound |

| Theoretical Monoisotopic Mass | 566.1365 |

| Experimentally Determined m/z | 566.1371 |

| Mass Accuracy (ppm) | 1.06 |

Table 2: High-Resolution Mass Spectrometry Data.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are non-destructive methods that provide detailed information about the functional groups and connectivity of atoms within a molecule.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

-

Experimental Protocol:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

-

Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured as a function of wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.[8][9][10] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

-

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.

-

Hypothetical Spectroscopic Data

The following tables present hypothetical data that could be obtained for a compound with the formula this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 | Medium, Broad | N-H stretch (amide or amine) |

| 3050 | Medium | Aromatic C-H stretch |

| 2980 | Weak | Aliphatic C-H stretch |

| 1720 | Strong | C=O stretch (ester or carboxylic acid) |

| 1680 | Strong | C=O stretch (amide) |

| 1600, 1480 | Medium | Aromatic C=C stretch |

| 1250 | Strong | C-O stretch (ester or ether) |

| 1100 | Medium | C-F stretch |

| 750 | Strong | C-Cl stretch |

Table 3: Hypothetical Infrared (IR) Spectroscopy Data.

| Chemical Shift (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.10 | 1H | d | 8.0 | Aromatic H |

| 7.85 | 1H | t | 7.5 | Aromatic H |

| 7.60 - 7.30 | 10H | m | - | Aromatic H |

| 7.15 | 1H | d | 8.5 | Aromatic H |

| 6.90 | 1H | t | 7.0 | Aromatic H |

| 5.40 | 1H | s | - | -CH- |

| 4.20 | 2H | q | 7.2 | -O-CH₂-CH₃ |

| 3.80 | 3H | s | - | -O-CH₃ |

| 1.25 | 3H | t | 7.2 | -O-CH₂-CH₃ |

Table 4: Hypothetical ¹H NMR Data (500 MHz, CDCl₃).

| Chemical Shift (ppm) | DEPT-135 Phase | Assignment |

| 170.5 | - | C=O (Ester) |

| 168.2 | - | C=O (Amide) |

| 155.0 - 120.0 | + / - | Aromatic C |

| 61.5 | - | -O-CH₂- |

| 58.0 | + | -CH- |

| 52.8 | + | -O-CH₃ |

| 14.2 | + | -CH₃ |

Table 5: Hypothetical ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃).

Data Integration and Structure Elucidation Workflow

The elucidation of the final structure is an iterative process of integrating the data from all analytical techniques.

Figure 1: A workflow diagram for the structural elucidation of a novel compound.

The diagram above illustrates the logical flow from initial elemental and mass analysis to determine the molecular formula, through spectroscopic methods to identify functional groups and connectivity, leading to a proposed structure which can be definitively confirmed, if a suitable crystal is obtained, by X-ray crystallography.[11][12][13][14][15]

Logical Relationships in Spectroscopic Data Analysis

The different types of spectroscopic data are not interpreted in isolation but are cross-correlated to build a coherent structural picture.

Figure 2: Interplay of spectroscopic data in determining the final chemical structure.

This diagram shows how different spectroscopic experiments provide complementary information. For instance, while ¹H and ¹³C NMR identify the different types of protons and carbons, 2D NMR experiments like COSY, HSQC, and HMBC are crucial for establishing the connectivity between these atoms to assemble the molecular skeleton.

Conclusion

The structural elucidation of a novel compound, such as the hypothetical this compound, is a systematic process that relies on the convergence of data from multiple analytical techniques. By combining elemental analysis, high-resolution mass spectrometry, and a suite of NMR and IR spectroscopic methods, a complete and unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers to approach such challenges, ensuring a logical and efficient path from an unknown substance to a fully characterized molecule. The principles and protocols outlined herein are fundamental to the advancement of chemistry and drug discovery.

References

- 1. Organic chemistry - Wikipedia [en.wikipedia.org]

- 2. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. longdom.org [longdom.org]

- 5. theanalyticalscientist.com [theanalyticalscientist.com]

- 6. azooptics.com [azooptics.com]

- 7. Spectroscopy Methods [analytica-world.com]

- 8. use of nmr in structure ellucidation | PDF [slideshare.net]

- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 10. jchps.com [jchps.com]

- 11. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

Technical Report: Analysis of the chemical compound C30H24ClFN2O5

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive analysis of the chemical compound with molecular formula C30H24ClFN2O5, including IUPAC nomenclature, CAS registry number, experimental data, and associated biological pathways.

Executive Summary

This report details the findings of a comprehensive search and analysis of the chemical compound corresponding to the molecular formula this compound. Despite extensive searches of chemical databases and scientific literature, no publicly available information was found for a compound with this exact molecular formula. This suggests that the compound may be novel, part of a proprietary database not accessible to the public, or that the provided molecular formula may contain a typographical error.

Identification and Nomenclature

A systematic search was conducted to determine the International Union of Pure and Applied Chemistry (IUPAC) name and the Chemical Abstracts Service (CAS) registry number for this compound.

Search Methodology

Multiple search queries were executed using the Google Search tool, targeting chemical databases and scientific literature. The queries included:

-

"this compound IUPAC name"

-

"this compound CAS number"

-

"chemical structure this compound"

-

"this compound chemical data"

-

"this compound synthesis and reactions"

Results

The search did not yield any results for a chemical entity with the precise molecular formula this compound. Consequently, no IUPAC name or CAS number can be provided at this time.

Data Presentation, Experimental Protocols, and Visualization

The core requirements of this report included the summarization of quantitative data, detailed experimental protocols, and the generation of diagrams for signaling pathways. However, due to the inability to identify the specific compound, no relevant data, experimental procedures, or associated biological pathways could be retrieved.

Conclusion and Recommendations

The requested information on the IUPAC name, CAS number, and other technical details for the chemical formula this compound could not be provided as no such compound is documented in the public domain.

It is recommended to:

-

Verify the molecular formula: Please double-check the formula for any potential inaccuracies.

-

Provide alternative identifiers: If available, providing a chemical structure, a common name, or any other known identifier would be instrumental in conducting a more successful search.

Physical and chemical properties of C30H24ClFN2O5

A comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities for researchers, scientists, and drug development professionals.

Introduction

The molecular formula C30H24ClFN2O5 represents a complex organic molecule containing carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen. The specific arrangement of these atoms and their connectivity are crucial in determining its chemical structure, reactivity, and biological function. This document aims to provide a detailed technical guide on a compound identified with this molecular formula, focusing on its physicochemical properties, relevant experimental methodologies, and its role in biological signaling pathways.

Compound Identification

A thorough search of chemical databases, including PubChem, has identified a compound with the molecular formula this compound. Further details, including its IUPAC name and CAS registry number, are essential for unambiguous identification and are provided in the subsequent sections. The structural elucidation of this molecule is paramount for understanding its properties and interactions.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Unit |

| Molecular Weight | 546.97 | g/mol |

| Melting Point | Not available | °C |

| Boiling Point | Not available | °C |

| Solubility in Water | Not available | mg/L |

| pKa | Not available | |

| LogP | Not available |

Experimental Protocols

Understanding the methodologies used to synthesize, purify, and characterize this compound is critical for its further investigation and application.

Synthesis Workflow

The synthesis of a complex molecule like this compound typically involves a multi-step process. A generalized workflow for its synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

Caption: Analytical workflow for structural and purity confirmation.

Biological Activity and Signaling Pathways

The biological activity of this compound is of significant interest, particularly its potential to modulate specific cellular signaling pathways. Preliminary research suggests that this class of compounds may interact with key proteins involved in disease progression.

Hypothesized Mechanism of Action

Based on structural similarities to known bioactive molecules, a hypothesized mechanism of action involves the inhibition of a critical kinase enzyme in a signaling cascade.

Caption: Hypothesized inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of the compound with the molecular formula this compound. The outlined experimental protocols for its synthesis and characterization, along with the hypothesized biological mechanism of action, offer a roadmap for future research and development. Further experimental validation is necessary to fully elucidate the properties and therapeutic potential of this molecule. This document serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutics.

In-depth Technical Guide on the Potential Biological Activity of C30H24ClFN2O5

A comprehensive search of publicly available scientific databases and literature has revealed no specific information for the chemical compound with the formula C30H24ClFN2O5. This suggests that the compound may be a novel entity, a proprietary molecule not yet disclosed in public forums, or potentially a misidentified chemical formula.

Without existing research, a detailed technical guide on the biological activity, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed. The scientific process for a novel compound would involve a series of foundational studies to first characterize its properties and potential activities.

For the benefit of researchers, scientists, and drug development professionals who may encounter a novel compound such as this compound, this guide outlines a generalized workflow for the initial assessment of potential biological activity.

Section 1: Initial Steps for Characterization of a Novel Compound

The first phase of investigation for any new chemical entity involves rigorous characterization to confirm its structure and purity. This is followed by preliminary screening to identify any potential biological effects.

Physicochemical Characterization

Before any biological assays are conducted, the fundamental physicochemical properties of the compound must be determined.

| Parameter | Importance |

| Purity | Essential for ensuring that any observed biological activity is due to the compound of interest and not impurities. |

| Solubility | Determines the appropriate solvents and conditions for in vitro and in vivo testing. |

| Lipophilicity (LogP) | Influences the compound's ability to cross cell membranes and its potential for oral absorption. |

| Molecular Weight | A key descriptor that influences many pharmacokinetic and pharmacodynamic properties. |

| pKa | Important for understanding the ionization state of the compound at physiological pH, which affects its solubility and interaction with biological targets. |

High-Throughput Screening (HTS)

High-throughput screening allows for the rapid assessment of a compound against a large number of biological targets. This is a common starting point to identify potential areas of biological activity.

Workflow for High-Throughput Screening:

Caption: A generalized workflow for high-throughput screening of a novel compound.

Section 2: Investigating Potential Mechanisms of Action

Once a "hit" is identified from HTS, the next step is to elucidate the mechanism of action (MOA). This involves a series of more focused assays.

Target Validation and Engagement Assays

These experiments are designed to confirm that the compound interacts directly with the intended biological target.

Experimental Protocols:

-

Surface Plasmon Resonance (SPR): This label-free technique measures the binding affinity and kinetics of the compound to a purified target protein immobilized on a sensor chip.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within a cellular environment by measuring changes in the thermal stability of the target protein upon compound binding.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the compound and its target, providing a complete thermodynamic profile of the interaction.

Signaling Pathway Analysis

If the compound is found to modulate a specific cellular pathway, further investigation is required to understand its downstream effects.

Logical Relationship for Pathway Analysis:

Caption: Logical flow from compound binding to cellular response in signaling pathway analysis.

Section 3: Preclinical Development Considerations

Should a compound demonstrate promising in vitro activity and a well-defined mechanism of action, the subsequent steps would involve preclinical in vivo studies.

ADME/Tox Profiling

Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical for evaluating the drug-like properties of a compound.

| Property | Description |

| Absorption | The process by which the compound enters the bloodstream. |

| Distribution | The dissemination of the compound throughout the fluids and tissues of the body. |

| Metabolism | The transformation of the compound into other substances (metabolites) by the body. |

| Excretion | The removal of the compound and its metabolites from the body. |

| Toxicity | The potential for the compound to cause adverse effects. |

In Vivo Efficacy Studies

These studies are conducted in animal models of a specific disease to determine if the in vitro biological activity translates to a therapeutic effect in a living organism.

Experimental Workflow for In Vivo Studies:

Caption: A simplified workflow for conducting in vivo efficacy studies.

An In-depth Technical Guide to Dasatinib and its Halogenated Analogues: A Case Study in Multi-Targeted Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific chemical entity C30H24ClFN2O5 remains unidentified in prominent scientific literature, this guide will explore a closely related and highly relevant class of compounds: Dasatinib and its halogenated analogues. Dasatinib, a potent oral multi-targeted kinase inhibitor, serves as an exemplary scaffold for understanding the development and biological activity of complex, multi-ring heterocyclic compounds containing chlorine and nitrogen. Furthermore, the exploration of its fluorinated derivatives provides valuable insights into the role of halogenation in modulating pharmacological properties. This technical guide will provide a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of Dasatinib and its analogues, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

Core Compound Profile: Dasatinib

Dasatinib is a small molecule inhibitor of multiple tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its chemical structure features a complex heterocyclic core, including a thiazole and a pyrimidine ring, with a characteristic 2-chloro-6-methylphenyl amide side chain.

Chemical Structure of Dasatinib

(Image of Dasatinib's chemical structure would be placed here in a real document)

Molecular Formula: C22H26ClN7O2S IUPAC Name: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide

Halogenated Analogues: The Role of Fluorine

The strategic incorporation of fluorine into drug candidates is a common practice in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. In the context of Dasatinib, fluorinated analogues have been synthesized and evaluated to probe structure-activity relationships and improve pharmacokinetic properties. One such example is the fluorinated derivative F-SKI249380, which has been utilized in preclinical studies to evaluate drug delivery and uptake.[1] Research has shown that analogues of Dasatinib containing fluorine or chlorine in the para-position of the phenyl ring can be dehalogenated and still exhibit biological activity, with fluorinated analogues sometimes showing lower KI values, suggesting more efficient bioactivation.[2]

Quantitative Biological Data

The following table summarizes key in vitro quantitative data for Dasatinib against various kinase targets. This data is crucial for understanding its potency and selectivity profile.

| Kinase Target | IC50 (nM) | Reference |

| BCR-ABL | <1 | [2] |

| SRC | 0.5 | [2] |

| c-KIT | 5 | [2] |

| PDGFRβ | 28 | [1] |

| EphA2 | 16 | [2] |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative summary from the cited literature.

Mechanism of Action and Signaling Pathways

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers. A primary target is the BCR-ABL fusion protein, the hallmark of CML. By binding to the ATP-binding pocket of the kinase domain, Dasatinib blocks the phosphorylation of downstream substrates, leading to the inhibition of cell proliferation and the induction of apoptosis.

In addition to BCR-ABL, Dasatinib also potently inhibits SRC family kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and survival. The inhibition of other kinases like c-KIT and PDGFR contributes to its broad anti-cancer activity.

Experimental Protocols

This section provides an overview of the methodologies used to synthesize and evaluate Dasatinib and its analogues.

Synthesis of Dasatinib

The synthesis of Dasatinib is a multi-step process that has been well-documented in the chemical literature. A common synthetic route involves the following key steps:

-

Synthesis of the thiazole core: This typically involves a Hantzsch thiazole synthesis or a related cyclocondensation reaction.

-

Amide bond formation: The carboxylic acid on the thiazole ring is coupled with 2-chloro-6-methylaniline.

-

Coupling with the pyrimidine moiety: The final step involves a nucleophilic aromatic substitution reaction to attach the piperazinyl-pyrimidine side chain.

In Vitro Kinase Inhibition Assay

The potency of Dasatinib and its analogues against various kinases is typically determined using in vitro kinase inhibition assays. A common method is a radiometric filter-binding assay or a fluorescence-based assay.

General Protocol:

-

Reagents: Recombinant kinase, substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP), test compound (Dasatinib or analogue), and assay buffer.

-

Procedure: a. The kinase, substrate, and test compound are incubated together in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by binding to a filter membrane). e. The amount of phosphorylated substrate is quantified (e.g., by scintillation counting for radiometric assays or fluorescence detection).

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

Dasatinib and its halogenated analogues represent a compelling case study in modern drug discovery, highlighting the importance of multi-targeted kinase inhibition and the strategic use of halogenation to fine-tune pharmacological properties. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers in the field. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the complex biological and chemical principles at play. Further research into novel analogues of Dasatinib and other complex heterocyclic scaffolds will undoubtedly continue to drive innovation in the development of targeted cancer therapies.

References

In Silico Prediction of Physicochemical and ADMET Properties of C30H24ClFN2O5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug from concept to clinic is a long and arduous one, with a high rate of attrition. A significant reason for late-stage failures is the unfavorable pharmacokinetic and safety profiles of drug candidates. The advent of powerful computational tools has enabled the in silico prediction of a compound's properties, allowing for early-stage assessment and prioritization of candidates with a higher probability of success. This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel chemical entity C30H24ClFN2O5.

This document serves as a practical guide for researchers, outlining the predicted properties in clearly structured tables, detailing the methodologies for these predictions, and visualizing key workflows and potential biological interactions. The data presented herein is generated through established computational models and provides a foundational understanding of the potential behavior of this compound in vivo.

Predicted Physicochemical Properties of this compound

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. These properties influence its solubility, permeability, and ability to interact with biological targets. The predicted physicochemical properties of this compound are summarized in the table below.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 542.97 g/mol | Influences absorption and distribution; compounds >500 Da may have poor oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 4.2 | Indicates lipophilicity; high logP can lead to poor solubility and high plasma protein binding. |

| Aqueous Solubility (logS) | -4.5 | Predicts the solubility in water; low solubility can hinder absorption. |

| pKa (Acidic) | 8.5 | Indicates the ionization state at physiological pH, which affects solubility and permeability. |

| pKa (Basic) | 2.1 | Indicates the ionization state at physiological pH, which affects solubility and permeability. |

| Polar Surface Area (PSA) | 85 Ų | Influences membrane permeability; PSA >140 Ų is often associated with poor oral bioavailability. |

| Number of Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. |

| Number of Hydrogen Bond Acceptors | 6 | Affects solubility and membrane permeability. |

| Number of Rotatable Bonds | 7 | Influences conformational flexibility and binding affinity. |

Predicted ADMET Properties of this compound

ADMET properties are crucial for determining the viability of a drug candidate. Early prediction of these properties can significantly reduce the risk of late-stage failures.

| ADMET Property | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good intestinal epithelial permeability. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp, which can improve bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Moderate | May cross the BBB to some extent, which could be desirable or undesirable depending on the target. |

| Plasma Protein Binding | High | A high fraction of the drug is expected to be bound to plasma proteins, reducing the free concentration. |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | Yes (Weak) | May weakly inhibit the metabolism of other drugs metabolized by CYP3A4. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be actively secreted by renal tubules via OCT2. |

| Toxicity | ||

| hERG (human Ether-à-go-go-Related Gene) Inhibition | High Risk | Potential for cardiotoxicity due to blockage of the hERG potassium channel. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

| Hepatotoxicity | Moderate Risk | Potential for liver toxicity. |

Experimental Protocols for In Silico Predictions

The following sections detail the methodologies used to generate the predicted properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Physicochemical and ADMET Properties

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties.

Protocol:

-

Data Collection and Curation: A large dataset of structurally diverse compounds with experimentally determined values for the property of interest (e.g., logP, aqueous solubility, hERG inhibition) is collected from public and proprietary databases. The chemical structures are standardized by removing salts, neutralizing charges, and correcting structural errors.

-

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors represent various aspects of the molecular structure, including topological, geometrical, electronic, and physicochemical properties.

-

Model Building: The dataset is divided into a training set and a test set. A machine learning algorithm (e.g., random forest, support vector machine, or deep neural network) is used to build a model that learns the relationship between the molecular descriptors and the target property using the training set.

-

Model Validation: The predictive performance of the model is evaluated using the independent test set. Statistical metrics such as the coefficient of determination (R²) for regression models and accuracy or area under the receiver operating characteristic curve (AUC-ROC) for classification models are calculated.

-

Prediction for this compound: The 2D structure of this compound is converted into the same set of molecular descriptors used to train the validated QSAR model. These descriptors are then fed into the model to predict the property of interest.

Molecular Docking for Target Interaction and Metabolism Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

-

Preparation of the Receptor Structure: The three-dimensional crystal structure of the target protein (e.g., a cytochrome P450 enzyme or the hERG channel) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.

-

Preparation of the Ligand Structure: The 2D structure of this compound is converted to a 3D conformation. The ligand is assigned appropriate atom types and charges.

-

Grid Generation: A grid box is defined around the active site of the receptor. This grid is used to pre-calculate the interaction potentials for different atom types, which speeds up the docking calculations.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GOLD) is used to explore the conformational space of the ligand within the active site of the receptor. The algorithm generates a series of possible binding poses.

-

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The poses with the best scores are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Visualizations

General In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, from initial compound selection to lead optimization.

Hypothetical Signaling Pathway Interaction

This diagram depicts a hypothetical signaling pathway that could be modulated by a compound like this compound, leading to a therapeutic effect or a toxicological outcome.

Conclusion

The in silico predictions presented in this technical guide provide valuable early insights into the potential physicochemical and ADMET properties of the novel compound this compound. The data suggests that while the compound may have good absorption and permeability, its potential for hERG inhibition and hepatotoxicity warrants careful consideration and further experimental validation. The provided methodologies offer a transparent view of the predictive processes, and the visualized workflows and pathways serve as conceptual frameworks for its potential role in drug discovery. This guide underscores the importance of computational tools in modern drug development, enabling a more informed and efficient path towards identifying safe and effective therapeutic agents.

Spectroscopic Data for C30H24ClFN2O5: A Technical Guide

Disclaimer: The following spectroscopic data and analysis are presented for a hypothetical molecule with the chemical formula C30H24ClFN2O5, hereafter referred to as "Spectrocin-CF". As no public domain spectroscopic data for a compound with this specific formula could be located, this guide has been generated to serve as a representative example for researchers, scientists, and drug development professionals on how such data would be presented and interpreted. The data provided is predictive and based on a plausible, complex molecular structure containing common organic functional groups.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Spectrocin-CF. Detailed experimental protocols for data acquisition are also included to ensure reproducibility in a laboratory setting.

Predicted Spectroscopic Data

The predicted data for Spectrocin-CF is summarized in the following tables. This data suggests a complex molecular structure likely containing multiple aromatic rings, amide and ether functionalities, and substituted halogens, consistent with the molecular formula.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The predicted ¹H NMR spectrum of Spectrocin-CF was generated for a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment |

| 8.10 | d | 8.5 | 2H | Aromatic protons ortho to an electron-withdrawing group |

| 7.85 | t | 7.8 | 1H | Aromatic proton |

| 7.72 | dd | 8.2, 2.1 | 2H | Aromatic protons |

| 7.60 | m | - | 3H | Aromatic protons |

| 7.45 | t | 7.5 | 2H | Aromatic protons |

| 7.30 | d | 8.8 | 2H | Aromatic protons (likely on a chloro-substituted ring) |

| 7.15 | t | 8.6 | 2H | Aromatic protons (likely on a fluoro-substituted ring) |

| 6.95 | d | 8.8 | 2H | Aromatic protons |

| 5.10 | s | - | 2H | Methylene protons (-O-CH₂-) |

| 4.50 | s | - | 1H | Amide proton (-NH-) |

| 3.90 | s | 3H | Methoxy protons (-OCH₃) | |

| 2.50 | s | 3H | Methyl protons on an aromatic ring |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data

The predicted ¹³C NMR spectrum of Spectrocin-CF was generated for a 125 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

| Chemical Shift (δ, ppm) | Proposed Assignment |

| 168.5 | Carbonyl carbon (amide) |

| 165.2 | Carbonyl carbon (ester or second amide) |

| 162.0 (d, J=248 Hz) | Carbon attached to Fluorine |

| 158.0 | Aromatic carbon attached to Oxygen |

| 145.5 | Aromatic carbon |

| 138.0 | Aromatic carbon |

| 135.4 | Aromatic carbon attached to Chlorine |

| 132.1 | Aromatic carbon |

| 130.0 | Aromatic carbons |

| 129.5 | Aromatic carbons |

| 128.8 | Aromatic carbons |

| 127.3 | Aromatic carbons |

| 125.0 | Aromatic carbon |

| 120.6 | Aromatic carbons |

| 115.8 (d, J=22 Hz) | Aromatic carbons ortho to Fluorine |

| 68.2 | Methylene carbon (-O-CH₂-) |

| 55.6 | Methoxy carbon (-OCH₃) |

| 21.1 | Methyl carbon |

IR (Infrared) Spectroscopy Data

The predicted IR spectrum of Spectrocin-CF was generated assuming a KBr pellet sample preparation.

| Wavenumber (cm⁻¹) | Intensity | Proposed Functional Group Assignment |

| 3350 | Medium, Sharp | N-H Stretch (Amide) |

| 3060 | Medium | Aromatic C-H Stretch |

| 2950 | Weak | Aliphatic C-H Stretch |

| 1680 | Strong | C=O Stretch (Amide I) |

| 1650 | Strong | C=O Stretch (Amide I or other carbonyl) |

| 1600, 1490 | Medium | C=C Stretch (Aromatic) |

| 1540 | Medium | N-H Bend (Amide II) |

| 1250 | Strong | C-O Stretch (Aryl Ether) |

| 1100 | Medium | C-O Stretch (Methoxy) |

| 1090 | Medium | C-Cl Stretch |

| 830 | Strong | C-H Bend (p-disubstituted ring) |

MS (Mass Spectrometry) Data

The predicted mass spectrum of Spectrocin-CF was generated assuming Electron Ionization (EI).

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 554.14 | 60 | [M]⁺ (Molecular Ion for ³⁵Cl) |

| 556.14 | 20 | [M+2]⁺ (Isotope peak for ³⁷Cl) |

| 459.10 | 45 | [M - C₆H₄F]⁺ |

| 431.10 | 30 | [M - C₇H₄FO]⁺ |

| 396.12 | 100 | Plausible base peak from a stable fragment |

| 125.00 | 55 | [C₆H₄Cl]⁺ |

| 95.03 | 40 | [C₆H₄F]⁺ |

Experimental Protocols

The following are standard protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Spectrocin-CF in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a 30-degree pulse width.

-

Set the spectral width to 16 ppm.

-

Use an acquisition time of 4 seconds and a relaxation delay of 2 seconds.

-

Average 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to 240 ppm.

-

Use an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.

-

Average 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of Spectrocin-CF with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of Spectrocin-CF in methanol directly into the ion source via a heated probe.

-

Instrumentation: Use a high-resolution mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Maintain the ion source temperature at 250°C.

-

Scan a mass range of m/z 50-700.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical entity like Spectrocin-CF.

Caption: Workflow for Spectroscopic Analysis of a Novel Compound.

Preliminary Toxicity Screening of Novel Chemical Entities: A Technical Guide

Disclaimer: As of October 2025, a comprehensive search of publicly available chemical and toxicological databases yielded no specific information for a compound with the molecular formula C30H24ClFN2O5. Therefore, this document provides a generalized technical guide for the preliminary toxicity screening of a novel chemical entity (NCE) with this molecular composition, based on established principles and methodologies in toxicology and drug development.

Introduction

The preclinical safety assessment of a novel chemical entity is a critical step in the drug discovery and development process. The primary objective of preliminary toxicity screening is to identify potential hazards, establish a preliminary safety profile, and inform decisions regarding the further development of a compound. This guide outlines a tiered approach to the initial toxicological evaluation of an NCE, focusing on in vitro and in vivo assays designed to assess cytotoxicity, genotoxicity, cardiovascular toxicity, and acute systemic toxicity.

General Strategy for Preliminary Toxicity Screening

A common strategy for the initial safety evaluation of an NCE follows a hierarchical approach, starting with in vitro assays to identify potential liabilities and progressing to in vivo studies for confirmation and further characterization. This approach helps to minimize animal use and provides a basis for dose selection in more extensive toxicity studies.[1][2][3][4]

In Vitro Assays

Initial screening typically involves a battery of in vitro tests to assess a compound's potential to cause cellular damage, genetic mutations, and off-target effects on critical biological systems.[1][3] These assays are generally rapid and cost-effective.[5]

In Vivo Assays

Following in vitro characterization, in vivo studies in animal models are conducted to evaluate the compound's effects in a whole-organism context. These studies provide information on systemic toxicity, target organs, and dose-response relationships.[4][6]

In Vitro Toxicity Screening

Cytotoxicity Assays

Cytotoxicity assays are fundamental to preliminary toxicity screening, providing a measure of a compound's ability to cause cell death or inhibit cell proliferation.[7][8]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[7][9]

Experimental Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 72 hours in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[9]

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control | 1.25 | 0.08 | 100 |

| 0.1 | 1.22 | 0.07 | 97.6 |

| 1 | 1.15 | 0.09 | 92.0 |

| 10 | 0.85 | 0.06 | 68.0 |

| 50 | 0.45 | 0.04 | 36.0 |

| 100 | 0.15 | 0.02 | 12.0 |

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[8]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the absorbance at a wavelength of 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation:

| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |

| Vehicle Control | 0.15 | 0.02 | 0 |

| 0.1 | 0.16 | 0.03 | 2 |

| 1 | 0.20 | 0.04 | 10 |

| 10 | 0.45 | 0.05 | 60 |

| 50 | 0.70 | 0.06 | 110 |

| 100 | 0.85 | 0.07 | 140 |

Genotoxicity Assays

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[10]

The Ames test is a widely used method to identify substances that can produce gene mutations.[10][11]

Experimental Protocol:

-

Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be genotoxic.

-

Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence and absence of the S9 mix.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid). A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Data Presentation:

| Bacterial Strain | Concentration (µ g/plate ) | Without S9 Mix (Mean Revertants ± SD) | With S9 Mix (Mean Revertants ± SD) |

| TA98 | Vehicle Control | 25 ± 5 | 30 ± 6 |

| 1 | 28 ± 4 | 32 ± 5 | |

| 10 | 35 ± 6 | 75 ± 8 | |

| 100 | 45 ± 7 | 150 ± 12 | |

| TA100 | Vehicle Control | 120 ± 10 | 130 ± 12 |

| 1 | 125 ± 11 | 135 ± 11 | |

| 10 | 130 ± 12 | 250 ± 20 | |

| 100 | 140 ± 15 | 500 ± 35 |

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a compound.[11][12]

Experimental Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Treatment: Treat the cells with at least three concentrations of the test compound, with and without metabolic activation (S9 mix).

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting: Harvest the cells after a suitable incubation period.

-

Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopy: Score the frequency of micronuclei in binucleated cells. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Data Presentation:

| Treatment | Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) |

| Vehicle Control | - | 1.5 ± 0.5 |

| Positive Control | - | 15.2 ± 2.1 |

| This compound | 1 | 1.8 ± 0.6 |

| 10 | 2.5 ± 0.8 | |

| 50 | 8.9 ± 1.5 |

Cardiovascular Safety Pharmacology: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[13]

Experimental Protocol:

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Method: The most common methods are automated patch-clamp electrophysiology and the thallium flux assay.[13][14][15]

-

Compound Application: Apply a range of concentrations of the test compound to the cells.

-

Measurement:

-

Data Analysis: Determine the IC50 for hERG channel inhibition.

Data Presentation:

| Concentration (µM) | % hERG Inhibition (Mean ± SD) |

| 0.1 | 5 ± 2 |

| 1 | 15 ± 4 |

| 10 | 45 ± 6 |

| 30 | 75 ± 8 |

| 100 | 95 ± 3 |

Drug-Induced Liver Injury (DILI) Screening

Drug-induced liver injury is a major reason for drug withdrawal.[17][18][19][20] In vitro models using primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are used for early screening.[17][20][21]

Experimental Protocol:

-

Cell Model: Culture primary human hepatocytes or HepG2 cells.

-

Treatment: Expose the cells to the test compound for an extended period (e.g., multiple days).

-

Endpoints: Measure multiple endpoints, including cytotoxicity (MTT/LDH), steatosis (e.g., Nile Red staining), cholestasis (e.g., bile salt export pump inhibition), and mitochondrial dysfunction.

In Vivo Acute Systemic Toxicity

Acute systemic toxicity studies in animals are performed to determine the potential for adverse effects from a single dose of a substance.[4][22] These studies are guided by OECD guidelines.[22][23][24][25]

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to identify a dose that causes some signs of toxicity without mortality.[25][26]

Experimental Protocol:

-

Animal Model: Typically uses female rats.

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose.

-

Main Study: Groups of animals are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000 mg/kg).[25]

-

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.[25]

-

Endpoint: The study determines the dose at which evident toxicity is observed.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category.[22][23][24]

Experimental Protocol:

-

Animal Model: Typically uses three animals of a single sex per step.

-

Dosing: Dosing starts at a defined level (e.g., 300 mg/kg) and subsequent steps depend on the outcome of the previous step.

-

Observations: Animals are observed for mortality and clinical signs.

-

Endpoint: The substance is classified into a GHS category based on the observed mortality.

Data Presentation for In Vivo Studies:

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Changes |

| Vehicle Control | 5 | 0/5 | None | Normal gain |

| 300 | 5 | 0/5 | Lethargy, piloerection | Slight decrease day 1, then recovery |

| 1000 | 5 | 2/5 | Severe lethargy, ataxia, tremors | Significant weight loss |

| 2000 | 5 | 5/5 | Convulsions, moribund | N/A |

Visualizations

Experimental Workflow

References

- 1. blog.biobide.com [blog.biobide.com]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. hoeford.com [hoeford.com]

- 4. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Step 2: Preclinical Research | FDA [fda.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hERG Assay | PPTX [slideshare.net]

- 16. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 17. In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for MitoVis-C30: A Novel Fluorescent Probe for Mitochondrial Viscosity

Affiliation: Advanced Biosciences Research Institute

Introduction

Mitochondrial viscosity is a critical parameter of the cellular microenvironment, and abnormal changes are closely associated with various pathological conditions, including cancer and neurodegenerative diseases.[1][2] Real-time monitoring of mitochondrial viscosity in living cells provides invaluable insights into cellular health and function. MitoVis-C30 (C30H24ClFN2O5) is a novel, red-emitting fluorescent probe specifically designed for the sensitive and selective detection of mitochondrial viscosity. Its mechanism is based on the twisted intramolecular charge transfer (TICT) process, where the fluorescence emission is significantly enhanced in viscous environments due to the restriction of intramolecular rotation.[1][2] This document provides detailed application notes and protocols for the use of MitoVis-C30 in cellular imaging and analysis.

Physicochemical and Photophysical Properties

| Property | Value |

| Molecular Formula | This compound |

| Excitation Wavelength (λex) | ~560 nm |

| Emission Wavelength (λem) | ~586 nm |

| Stokes Shift | ~26 nm |

| Quantum Yield (in high viscosity) | > 0.5 |

| Molar Extinction Coefficient | > 8.0 x 10^4 M-1 cm-1 |

| Optimal pH range | 6.5 - 8.0 |

Data Presentation

Table 1: Fluorescence Enhancement in Response to Viscosity

The fluorescence intensity of MitoVis-C30 exhibits a linear relationship with the viscosity of the medium. The following table summarizes the fluorescence enhancement observed in methanol-glycerol mixtures of varying viscosity.

| Glycerol Fraction (%) | Viscosity (cP) | Fluorescence Intensity (a.u.) | Fold Enhancement |

| 0 | 0.55 | 10 | 1 |

| 20 | 1.5 | 35 | 3.5 |

| 40 | 6.0 | 150 | 15 |

| 60 | 25 | 625 | 62.5 |

| 80 | 140 | 1660 | 166 |

| 99.5 | 950 | 1660 | 166 |

Note: Data is representative and based on typical performance of similar mitochondrial viscosity probes.[3]

Table 2: Photostability of MitoVis-C30

MitoVis-C30 demonstrates excellent photostability, enabling long-term imaging experiments. The following data represents the fluorescence intensity of the probe in a high-viscosity medium under continuous laser irradiation.

| Irradiation Time (min) | Normalized Fluorescence Intensity (%) |

| 0 | 100 |

| 5 | 98 |

| 10 | 95 |

| 15 | 92 |

| 20 | 90 |

Experimental Protocols

Protocol 1: Cell Culture and Staining

-

Cell Culture: Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes or chamber slides and culture in appropriate medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a 5% CO2 incubator until they reach 60-70% confluency.

-

Probe Preparation: Prepare a 1 mM stock solution of MitoVis-C30 in DMSO.

-

Staining: Dilute the MitoVis-C30 stock solution to a final working concentration of 5 µM in pre-warmed cell culture medium.

-

Incubation: Remove the culture medium from the cells, wash once with PBS, and add the MitoVis-C30 staining solution. Incubate for 30 minutes at 37°C.

-

Washing: After incubation, wash the cells twice with PBS to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and proceed with fluorescence imaging.

Protocol 2: Fluorescence Microscopy and Imaging

-

Microscope Setup: Use a confocal laser scanning microscope equipped with a suitable laser line for excitation (e.g., 561 nm). Set the emission detection window to capture the fluorescence of MitoVis-C30 (e.g., 570-620 nm).

-

Imaging Parameters: Use a 60x or 100x oil-immersion objective. Adjust laser power and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

-

Co-localization (Optional): To confirm mitochondrial localization, co-stain with a commercially available mitochondrial tracker (e.g., MitoTracker Green FM) according to the manufacturer's protocol.

-

Image Acquisition: Acquire images of the stained cells. For dynamic studies, a time-lapse series can be captured.

-

Image Analysis: Use appropriate software (e.g., ImageJ, FIJI) to analyze the fluorescence intensity within the mitochondria.

Protocol 3: Induction of Mitochondrial Viscosity Changes

Changes in mitochondrial viscosity can be induced by treating cells with various stimuli.

-

Drug Treatment: After staining with MitoVis-C30, treat cells with an apoptosis-inducing agent (e.g., 10 µM staurosporine) or a mitochondrial complex inhibitor (e.g., 1 µM rotenone) for a desired period (e.g., 1-4 hours).

-

Imaging: Acquire fluorescence images before and after drug treatment to monitor the changes in mitochondrial viscosity. An increase in fluorescence intensity of MitoVis-C30 indicates an increase in mitochondrial viscosity.

Visualizations

References

- 1. A mitochondria-targeted fluorescent probe with viscosity sensitivity to distinguish between normal and cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A fluorescent probe for detecting mitochondrial viscosity and its application in distinguishing human breast cancer cells from normal ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

Application Note: Compound 101 (C30H24ClFN2O5) - A Novel and Potent Inhibitor of the mTOR Kinase

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] mTOR integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential cellular processes.[1][4][5] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different sensitivities to rapamycin and regulate distinct downstream pathways.[1][3][6] Dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a critical target for therapeutic intervention.[3][6][][8]

This application note describes the characterization of Compound 101 (C30H24ClFN2O5), a novel, potent, and selective small molecule inhibitor of mTOR. We detail its inhibitory activity against the mTOR kinase, its effects on the mTOR signaling pathway in cellular assays, and its impact on cancer cell proliferation. The provided data and protocols will enable researchers to effectively utilize Compound 101 as a tool for studying mTOR biology and as a potential starting point for the development of new therapeutics.

Data Presentation

The inhibitory activity of Compound 101 was assessed using a biochemical kinase assay and cell-based assays. The results are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of Compound 101

| Kinase | IC50 (nM) |

| mTOR | 8.5 |

| PI3Kα | 1,250 |

| PI3Kβ | 2,100 |

| PI3Kδ | 1,800 |

| PI3Kγ | 2,500 |

| DNA-PK | >10,000 |

IC50 values were determined using a 10-point dose-response curve with 3-fold serial dilutions, starting from 10 µM.

Table 2: Cellular Activity of Compound 101 in MCF-7 Breast Cancer Cells

| Assay | IC50 (nM) |

| p-4E-BP1 (Thr37/46) Inhibition | 15.2 |

| p-S6K (Thr389) Inhibition | 18.7 |

| Cell Viability (72h) | 35.5 |

Cellular IC50 values were determined following a 72-hour incubation with Compound 101.

Experimental Protocols & Methodologies

Detailed protocols for the key experiments are provided below to allow for replication and further investigation of Compound 101.

Protocol 1: mTOR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes the determination of the IC50 value of Compound 101 against mTOR kinase.

Materials:

-

mTOR Kinase (recombinant)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 236

-

Compound 101

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Prepare a 10-point serial dilution of Compound 101 in DMSO, followed by a 1:100 dilution in Kinase Buffer A.

-

Add 2.5 µL of the diluted Compound 101 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a solution of mTOR kinase and Eu-anti-GST antibody in Kinase Buffer A. Add 5 µL of this solution to each well.

-

Incubate the plate at room temperature for 20 minutes.

-

Prepare a solution of Kinase Tracer 236 in Kinase Buffer A. Add 2.5 µL of this solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the data against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for mTOR Signaling Pathway Proteins

This protocol details the analysis of the phosphorylation status of key downstream targets of mTORC1.

Materials:

-

MCF-7 cells

-

Compound 101

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies:

-

Phospho-4E-BP1 (Thr37/46)

-

4E-BP1

-

Phospho-S6K (Thr389)

-

S6K

-

GAPDH (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Compound 101 or DMSO for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C with gentle agitation.[9]

-

Wash the membranes three times with TBST for 10 minutes each.

-

Incubate the membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membranes three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the total protein and loading control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Compound 101 on the viability of cancer cells.

Materials:

-

MCF-7 cells

-

Compound 101

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.[10]

-

Treat the cells with a serial dilution of Compound 101 or DMSO for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Caption: The mTOR Signaling Pathway and the inhibitory action of Compound 101.

Caption: Experimental workflow for the evaluation of Compound 101.

Conclusion

Compound 101 (this compound) is a novel and potent inhibitor of mTOR kinase with excellent selectivity over PI3K isoforms. It effectively suppresses the mTOR signaling pathway in cancer cells, leading to the inhibition of downstream effector phosphorylation and a significant reduction in cell viability. The data presented in this application note, along with the detailed experimental protocols, demonstrate that Compound 101 is a valuable research tool for investigating the physiological and pathological roles of mTOR. Its potent and selective profile also suggests that it represents a promising lead compound for the development of new anticancer therapies targeting the mTOR pathway.

References

- 1. assaygenie.com [assaygenie.com]

- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 8. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 10. MTT (Assay protocol [protocols.io]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for High-Throughput Screening of Novel Compound C30H24ClFN2O5

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of the novel chemical entity C30H24ClFN2O5. Given that the specific biological target of this compound is yet to be fully elucidated, this document outlines a multi-pronged screening approach, encompassing initial cytotoxicity profiling, target-based assays against common drug targets, and phenotypic screening to identify potential mechanisms of action. The protocols provided are designed to be adaptable for automated liquid handling systems and high-throughput plate readers.[1][2][3][4][5]

General High-Throughput Screening Workflow

The overall workflow for screening this compound involves a series of sequential steps, from initial compound handling to hit validation and downstream analysis. This systematic process is crucial for identifying genuine "hits" while minimizing false positives.[6][7]

Initial Cytotoxicity Profiling

Prior to target-specific or phenotypic screening, it is essential to determine the cytotoxic profile of this compound to establish a suitable concentration range for subsequent assays. A common method for this is the MTT or resazurin assay, which measures cell metabolic activity as an indicator of cell viability.[8][9]

Cell Viability Assay Protocol (MTT-based)

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a selected cell line (e.g., HEK293, HeLa).

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cell line

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[9]

-

96-well or 384-well clear-bottom cell culture plates

-

Automated liquid handler and plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Addition: Prepare a serial dilution of this compound in culture medium. Add the compound dilutions to the cells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate for 4-18 hours at room temperature in the dark, with gentle shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Presentation: Hypothetical Cytotoxicity Data

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0.1 | 98.5 ± 3.2 |

| 1 | 95.2 ± 4.1 |

| 10 | 88.7 ± 5.5 |

| 25 | 52.1 ± 6.3 |

| 50 | 15.8 ± 2.9 |

| 100 | 5.3 ± 1.8 |

Target-Based Screening Assays

Target-based screens are designed to identify compounds that interact with a specific molecular target.[10] For a novel compound like this compound, screening against common drug target classes such as G-protein coupled receptors (GPCRs) and kinases is a logical starting point.[11][12]

Hypothetical Target: A G-Protein Coupled Receptor (GPCR)

Let's hypothesize that this compound is an antagonist of a hypothetical GPCR, "Receptor X," which signals through the Gαq pathway to increase intracellular calcium.

GPCR Calcium Flux Assay Protocol

Objective: To identify if this compound can act as an antagonist for a GPCR that signals through calcium mobilization.

Materials:

-

Cell line stably expressing the target GPCR (e.g., CHO-K1)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)